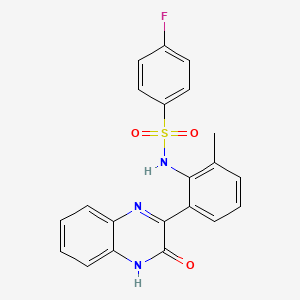

4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide

Descripción

4-Fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a quinoxaline core substituted with a hydroxyl group at position 3, a methyl group at the 6-position of the phenyl ring, and a 4-fluorobenzenesulfonamide moiety. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted LogP ~3.2) and hydrogen-bonding capacity via the sulfonamide and hydroxyl groups.

Propiedades

IUPAC Name |

4-fluoro-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3S/c1-13-5-4-6-16(20-21(26)24-18-8-3-2-7-17(18)23-20)19(13)25-29(27,28)15-11-9-14(22)10-12-15/h2-12,25H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQVRSSOTYGJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of 4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide

The synthesis of this compound typically involves several steps, including the formation of the quinoxaline moiety and subsequent introduction of the sulfonamide group. The following general synthetic route can be summarized:

- Formation of Quinoxaline Derivative : The initial step often involves the reaction between 1,2-diaminobenzene and a suitable diketone to form the quinoxaline framework.

- Introduction of Fluorine : The introduction of the fluorine atom is usually achieved through electrophilic aromatic substitution or direct fluorination techniques.

- Sulfonamide Formation : Finally, the sulfonamide group is introduced by reacting the amine derivative with a sulfonyl chloride.

This multi-step synthesis allows for the modification of various functional groups, which can influence the biological activity of the final product.

The biological activity of 4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer progression, particularly histone deacetylases (HDACs) and calcium/calmodulin-dependent protein kinases (CaMKs) .

- Antitumor Properties : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 cells, with IC50 values indicating potent activity .

Anticancer Activity

A study highlighted the compound's effectiveness in inhibiting tumor growth in xenograft models. The results indicated a tumor growth inhibition (TGI) rate significantly higher than control compounds, showcasing its potential as an anticancer agent .

Inhibition of Calcium/Calmodulin-dependent Kinases

Research focused on benzenesulfonamide derivatives revealed that compounds similar to 4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide effectively inhibited CaMKII activity with an IC50 value as low as 0.79 μM. This inhibition was linked to reduced viral replication in models infected with dengue and Zika viruses .

Data Table: Biological Activity Summary

| Activity | IC50 Value | Target | Cell Line/Model |

|---|---|---|---|

| HDAC Inhibition | 95.48 nM | HDAC3 | HepG2 |

| Antiproliferative Activity | 1.30 μM | Solid Tumors | HepG2 |

| CaMKII Inhibition | 0.79 μM | CaMKII | Neuronal Cells |

Aplicaciones Científicas De Investigación

Cancer Treatment

Research indicates that derivatives of benzenesulfonamide, including this compound, show promise in treating various types of cancer such as:

- Colon Carcinoma

- Breast Cancer

- Ovarian Cancer

- Prostate Cancer

A notable study demonstrated that compounds with similar structures exhibited significant antiproliferative effects on cancer cell lines, suggesting potential for further development into effective cancer therapies .

Antimicrobial Activity

Some studies have indicated that quinoxaline derivatives possess antimicrobial properties. The hydroxyl group in the compound may enhance its interaction with microbial targets, making it a candidate for further investigation in antimicrobial applications.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic processes. For instance, it has shown potential as an inhibitor of carbonic anhydrase, which is implicated in several physiological and pathological processes .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, the efficacy of 4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The study concluded that this compound could be a lead candidate for developing new anticancer drugs .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of this compound. It was found to effectively inhibit specific kinases involved in signal transduction pathways associated with cancer progression. The kinetic parameters were evaluated, and the results suggested that the compound binds competitively to the active site of the target enzyme, providing insights into its mechanism of action .

Data Tables

Comparación Con Compuestos Similares

Key Observations :

- Core Heterocycles: Quinoxaline (target compound) vs. quinoline, pyrimidine, or benzofuran derivatives. Quinoxaline’s planar structure may enhance π-π stacking interactions compared to non-aromatic spacers (e.g., piperidine in ).

- In contrast, ethoxy or diethylamino substituents in analogs (e.g., ) may alter solubility and target affinity.

Stereochemical Considerations

- identifies stereoisomers of a related compound with hydroxymethyl and phenylmethyl sulfonamide groups, underscoring the importance of stereochemistry in pharmacokinetics. The target compound lacks chiral centers, simplifying synthesis and reducing variability in biological activity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide?

Answer:

The synthesis typically involves sequential coupling and sulfonylation steps. A general approach includes:

Quinoxaline Core Formation : Condensation of o-phenylenediamine derivatives with fluorinated carbonyl precursors under acidic or basic conditions to generate the 3-hydroxyquinoxalin-2-yl moiety .

Sulfonamide Coupling : Reacting the quinoxaline intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the sulfonamide group. Solvents like THF or DCM are commonly used, with reaction monitoring via TLC or HPLC .

Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers optimize reaction conditions to improve yields during sulfonamide coupling?

Answer:

Optimization strategies include:

- Catalytic Screening : Testing bases (e.g., DMAP, DBU) and solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity of the amine intermediate .

- Temperature Control : Conducting reactions at 0–5°C to minimize side reactions (e.g., sulfonyl chloride hydrolysis) .

- Design of Experiments (DoE) : Employing factorial designs to evaluate interactions between variables (e.g., stoichiometry, solvent polarity) and identify optimal conditions .

- In Situ Monitoring : Using FTIR or Raman spectroscopy to track sulfonamide formation and adjust reaction parameters dynamically .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H/C NMR to verify substitution patterns (e.g., fluorine coupling in F NMR) and hydrogen bonding of the hydroxyquinoxaline group .

- Mass Spectrometry : HRMS or ESI-MS to confirm molecular weight and detect impurities.

- Chromatography : HPLC with UV/Vis detection (λ = 254–280 nm) to assess purity (>95% by area normalization) .

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Answer:

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. resazurin assays) to ensure reproducibility .

- Metabolic Stability Testing : Use liver microsomes or S9 fractions to assess compound degradation, which may explain variability in IC values .

- Comparative SAR Studies : Synthesize analogs (e.g., replacing the 4-fluoro group with chloro or methyl) to isolate structural contributors to activity .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies and identify trends .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation.

- Solubility : Lyophilize and store as a solid; dissolve in DMSO for biological assays (10 mM stock solutions) with aliquots to avoid freeze-thaw cycles .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to mitigate hydrolysis of the sulfonamide group .

Advanced: What strategies are effective for studying the environmental fate of this compound?

Answer:

- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers and analyze degradation products via LC-MS/MS .

- Biotransformation Assays : Incubate with soil or microbial consortia to identify metabolites and assess persistence .

- Computational Modeling : Use QSAR models to predict partition coefficients (log P) and bioaccumulation potential .

- Ecotoxicology : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Basic: How is the hydroxyquinoxaline moiety protected during synthetic steps?

Answer:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield the hydroxyl group during sulfonylation. Deprotection is achieved via TBAF (for TBS) or catalytic hydrogenation (for benzyl) .

- Steric Hindrance : Introduce bulky substituents (e.g., 6-methylphenyl) to minimize undesired side reactions at the hydroxy position .

Advanced: How can researchers elucidate the mechanism of action in enzyme inhibition studies?

Answer:

- Kinetic Assays : Perform time-dependent inhibition studies with varying substrate concentrations to determine values and inhibition type (competitive/non-competitive) .

- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes like carbonic anhydrase or kinases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis : Engineer enzyme variants to identify critical residues for compound binding .

Basic: What in vitro models are suitable for preliminary biological evaluation?

Answer:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening : NCI-60 cell line panel or patient-derived xenograft (PDX) models for IC determination .

- Enzyme Inhibition : Fluorogenic assays (e.g., β-lactamase inhibition) using purified recombinant enzymes .

Advanced: How can contradictory solubility data in different solvents be resolved?

Answer:

- Solvent Screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to construct a solubility profile .

- Co-Solvency Approaches : Use PEG or cyclodextrins to enhance aqueous solubility .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict optimal solvents .

- Crystallography : Identify polymorphic forms that influence solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.